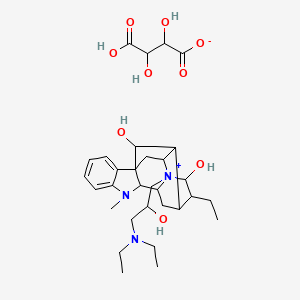![molecular formula C20H39N5O7 B12298687 4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside](/img/structure/B12298687.png)
4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etisomicin is a semisynthetic aminoglycoside antibiotic. It is derived from the natural aminoglycoside antibiotic, gentamicin. Etisomicin is known for its broad-spectrum antibacterial activity, particularly against gram-negative bacteria. The molecular formula of Etisomicin is C20H39N5O7, and it has a molecular weight of 461.553 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etisomicin is synthesized through a series of chemical reactions starting from gentamicin. The synthesis involves the selective modification of specific functional groups in the gentamicin molecule. One common method involves the ethylation of the amino group at the 3-position of the deoxystreptamine ring. This is achieved using ethyl iodide in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of Etisomicin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallization .
Chemical Reactions Analysis
Types of Reactions
Etisomicin undergoes various chemical reactions, including:
Oxidation: Etisomicin can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of Etisomicin can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups of Etisomicin.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of Etisomicin.
Reduction: Reduced forms of Etisomicin with altered functional groups.
Substitution: Substituted Etisomicin derivatives with new alkyl or aryl groups.
Scientific Research Applications
Etisomicin has several scientific research applications:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Investigated for its antibacterial activity and mechanism of action against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by gram-negative bacteria.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control.
Mechanism of Action
Etisomicin exerts its antibacterial effects by binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis by causing misreading of the mRNA template, leading to the production of faulty proteins. The disruption of protein synthesis ultimately results in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Gentamicin: The parent compound from which Etisomicin is derived.
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Amikacin: A semisynthetic aminoglycoside antibiotic with broad-spectrum activity.
Uniqueness of Etisomicin
Etisomicin is unique due to its specific structural modifications, which enhance its antibacterial activity and reduce its susceptibility to bacterial resistance mechanisms. The ethylation of the amino group at the 3-position of the deoxystreptamine ring is a key modification that distinguishes Etisomicin from other aminoglycosides .
Properties
Molecular Formula |
C20H39N5O7 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(ethylamino)-5-methyloxane-3,5-diol |
InChI |
InChI=1S/C20H39N5O7/c1-3-25-17-14(27)19(29-8-20(17,2)28)32-16-12(24)6-11(23)15(13(16)26)31-18-10(22)5-4-9(7-21)30-18/h4,10-19,25-28H,3,5-8,21-24H2,1-2H3 |
InChI Key |
KOBHYGXJFZRQFP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1C(C(OCC1(C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid](/img/structure/B12298604.png)
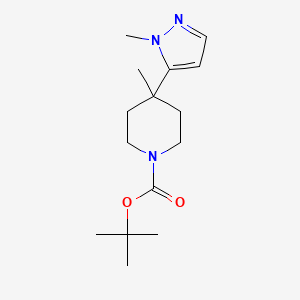
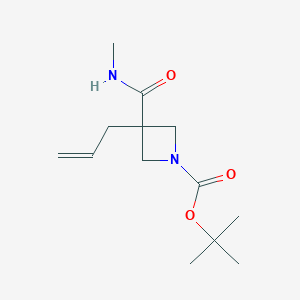
![[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)](/img/structure/B12298616.png)

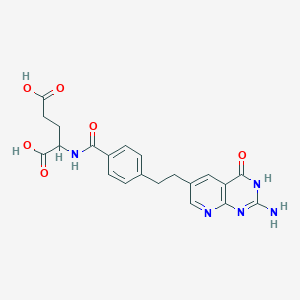
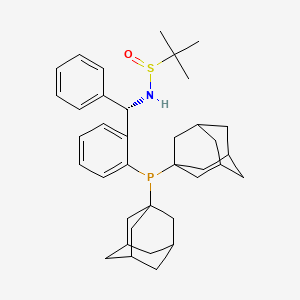
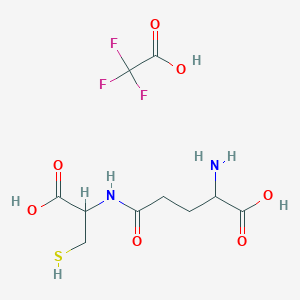
![(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)
![1-Piperidineacetic acid, 4-[[4-[4-(aminoiminomethyl)phenyl]-2-thiazolyl](2-carboxyethyl)amino]-](/img/structure/B12298652.png)

![N,N-dimethyl-5-(pyridin-2-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12298668.png)
![3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B12298676.png)
